Cas no 29528-25-4 (2-(1H-Imidazol-2-yl)aniline)

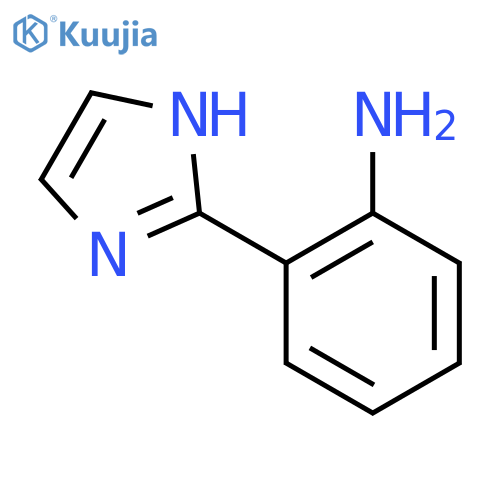

2-(1H-Imidazol-2-yl)aniline structure

商品名:2-(1H-Imidazol-2-yl)aniline

2-(1H-Imidazol-2-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 2-(1H-Imidazol-2-yl)aniline

- 2-(1H-IMIDAZOL-5-YL)ANILINE

- 2-(2-Imidazolyl)aniline

- Benzenamine, 2-(1H-imidazol-2-yl)-

- Z815309798

- MFCD08668827

- G30915

- DB-068132

- 2-(1H-imidazol-2-yl)-phenylamine

- DTXSID60575880

- OHXHFXHOPMUAAK-UHFFFAOYSA-N

- A900161

- CS-0450591

- 29528-25-4

- EN300-95859

- SCHEMBL82259

- BenzenaMine,2-(1H-iMidazol-2-yl)-

- 2-(1h-imidazol-2-yl)-aniline

- AKOS008146901

- SY197430

-

- MDL: MFCD08668827

- インチ: InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12)

- InChIKey: OHXHFXHOPMUAAK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C2=NC=CN2)N

計算された属性

- せいみつぶんしりょう: 159.079647300g/mol

- どういたいしつりょう: 159.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1

2-(1H-Imidazol-2-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A069005118-10g |

2-(1H-Imidazol-2-yl)aniline |

29528-25-4 | 95% | 10g |

$2379.84 | 2023-09-02 | |

| Alichem | A069005118-5g |

2-(1H-Imidazol-2-yl)aniline |

29528-25-4 | 95% | 5g |

$1393.60 | 2023-09-02 | |

| Enamine | EN300-95859-2.5g |

2-(1H-imidazol-2-yl)aniline |

29528-25-4 | 95.0% | 2.5g |

$364.0 | 2025-03-21 | |

| Alichem | A069005118-25g |

2-(1H-Imidazol-2-yl)aniline |

29528-25-4 | 95% | 25g |

$3588.52 | 2023-09-02 | |

| A2B Chem LLC | AB38005-1g |

2-(1H-Imidazol-2-yl)aniline |

29528-25-4 | 95% | 1g |

$273.00 | 2024-04-20 | |

| Aaron | AR002ZC1-100mg |

Benzenamine, 2-(1H-imidazol-2-yl)- |

29528-25-4 | 95% | 100mg |

$104.00 | 2025-01-21 | |

| Aaron | AR002ZC1-1g |

Benzenamine, 2-(1H-imidazol-2-yl)- |

29528-25-4 | 95% | 1g |

$318.00 | 2025-01-21 | |

| Aaron | AR002ZC1-2.5g |

Benzenamine, 2-(1H-imidazol-2-yl)- |

29528-25-4 | 95% | 2.5g |

$582.00 | 2025-02-25 | |

| Aaron | AR002ZC1-10g |

Benzenamine, 2-(1H-imidazol-2-yl)- |

29528-25-4 | 95% | 10g |

$1284.00 | 2023-12-14 | |

| A2B Chem LLC | AB38005-50mg |

2-(1H-Imidazol-2-yl)aniline |

29528-25-4 | 95% | 50mg |

$90.00 | 2024-04-20 |

2-(1H-Imidazol-2-yl)aniline 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

29528-25-4 (2-(1H-Imidazol-2-yl)aniline) 関連製品

- 13682-33-2(4-(1H-Imidazol-2-yl)phenylamine dihydrochloride)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 61389-26-2(Lignoceric Acid-d4)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Amadis Chemical Company Limited

(CAS:29528-25-4)2-(1H-Imidazol-2-yl)aniline

清らかである:99%

はかる:1g

価格 ($):543.0